3,5-Diiodotyrosine methyl ester hydrochloride, L- (CAS 151266-48-7) is a specialized, halogenated amino acid derivative primarily procured as a ready-to-use building block for advanced peptide synthesis and medicinal chemistry. By providing a C-terminally protected, highly organic-soluble scaffold, this compound overcomes the severe solubility limitations of its free acid counterpart. It is characterized by the presence of two bulky, electron-withdrawing iodine atoms on the phenolic ring, which dramatically lower the hydroxyl pKa to approximately 6.5, and a hydrochloride salt form that ensures long-term oxidative stability and precise solid-state handling . These baseline properties make it an essential precursor for developing thyroid hormone analogs, pH-responsive biomaterials, and heavy-atom-derivatized peptides for structural biology[1].
Protected iodinated building block for solid-phase incorporation without phenolic OH protection.
Non-endogenous methyl ester enabling analog development and structure-activity studies.
Defined salt form suitable for ¹²⁵I/¹³¹I labeling in buffered media.
Substituting 3,5-Diiodotyrosine methyl ester hydrochloride with the unprotected free acid (L-3,5-diiodotyrosine) or uniodinated L-tyrosine methyl ester leads to immediate process failures. The free acid is notoriously insoluble in standard organic solvents (e.g., DMF, DCM), rendering direct peptide coupling or controlled deiodination impossible without tedious, yield-reducing preliminary esterification steps [1]. Conversely, substituting with uniodinated L-tyrosine methyl ester removes the critical electron-withdrawing iodine atoms, shifting the phenolic pKa from ~6.5 back to ~10.0; this completely abolishes the physiological pH-responsiveness required for switchable targeting ligands[2]. Furthermore, utilizing the free base form of the ester instead of the hydrochloride salt introduces severe oxidative instability, leading to rapid degradation and poor reproducibility in sensitive synthetic workflows .
Poor organic solubility may limit coupling efficiency; methyl ester form provides required lipophilicity.
Only the 3,5-diiodo pattern supports iterative cross-coupling for trityrosine scaffolds; mono-iodo yields dimeric products.
Requires additional phenolic OH protection/deprotection steps; methyl ester eliminates this need entirely.
The free acid form of 3,5-diiodotyrosine exhibits notoriously poor solubility in standard organic solvents, making it highly recalcitrant to direct modification. Procurement of the methyl ester hydrochloride salt bypasses this limitation, providing immediate solubility and essential C-terminal protection. Studies on deiodination mimics and peptide coupling demonstrate that while the free acid yields intractable mixtures and fails under standard conditions, the protected methyl ester allows for clean downstream modifications. For example, N-acylation and subsequent controlled deiodination of the methyl ester derivative proceed smoothly, achieving isolated yields of 61-87% [1].
| Evidence Dimension | Synthetic yield and process efficiency |
| Target Compound Data | Methyl ester HCl salt (Directly soluble, 61-87% isolated yield in downstream modifications) |
| Comparator Or Baseline | Free 3,5-diiodotyrosine (Insoluble, unsuitable for direct reaction, yields intractable mixtures) |
| Quantified Difference | Eliminates 1-2 preliminary protection steps and enables >60% isolated yield vs. complete reaction failure |
| Conditions | Standard organic deiodination and coupling conditions (e.g., NaHTe, organic solvents) |
Eliminating protection and deprotection steps reduces solvent waste, labor time, and overall procurement costs for multi-step pharmaceutical syntheses.
The presence of two electron-withdrawing iodine atoms at the 3 and 5 positions of the aromatic ring significantly lowers the pKa of the phenolic hydroxyl group. While standard uniodinated L-tyrosine methyl ester has a phenolic pKa of approximately 10.0, the diiodinated derivative exhibits a pKa of approximately 6.5. This ~3.5 pH unit shift means the hydroxyl group is predominantly deprotonated at physiological pH (7.4) but remains protonated in slightly acidic microenvironments (e.g., tumor microenvironments at pH 6.0). This precise ionization profile enables its use in reversibly switchable peptide ligands, such as engineered M2pep, which selectively bind targets at pH 6.0 while releasing them at pH 7.4 [1].
| Evidence Dimension | Phenolic hydroxyl pKa |
| Target Compound Data | L-3,5-Diiodotyrosine derivative (pKa ~6.5) |
| Comparator Or Baseline | L-Tyrosine derivative (pKa ~10.0) |
| Quantified Difference | ~3.5 pH unit reduction |
| Conditions | Aqueous physiological buffer systems |
This precise pKa shift is essential for researchers designing pH-responsive drug delivery systems or switchable targeting peptides where standard tyrosine cannot ionize.
In the synthesis of thyroid hormone analogs (such as T3 derivatives), controlled deiodination is a critical and sensitive step. The methyl ester hydrochloride form of 3,5-diiodotyrosine is highly compatible with tellurium- or selenium-based deiodinating reagents (e.g., NaHTe). Quantitative studies show that the protected methyl ester undergoes clean monodeiodination with a 73% conversion rate. In stark contrast, unprotected thyroxine or free diiodotyrosine are entirely unsuitable due to insolubility, leading to complex, inseparable mixtures of degraded products [1].
| Evidence Dimension | Conversion rate in controlled monodeiodination |
| Target Compound Data | 3,5-Diiodotyrosine methyl ester (73% conversion, clean reaction) |
| Comparator Or Baseline | 3,5-Diiodotyrosine free acid (Unsuitable, reaction fails) |
| Quantified Difference | 73% absolute improvement in conversion rate |
| Conditions | NaHTe reagent, 60 °C, organic solvent mixture |
Provides a reliable, high-yield synthetic route for medicinal chemists developing novel thyroid receptor agonists or antagonists.
Free base amino acid esters are frequently unstable, prone to rapid oxidation, and often present as difficult-to-handle oils or amorphous solids. Procurement of the hydrochloride salt of 3,5-diiodotyrosine methyl ester ensures a stable, free-flowing crystalline powder with a defined melting point of 197 - 203 °C. This salt form maintains ≥98% HPLC purity under standard cold storage (0 - 8 °C) for extended periods, preventing the degradation, amine oxidation, and discoloration typical of the free base form .
| Evidence Dimension | Solid-state handling and oxidative stability |
| Target Compound Data | Hydrochloride salt (Crystalline solid, ≥98% purity maintained at 0-8°C) |
| Comparator Or Baseline | Free base methyl ester (Prone to oxidation, often amorphous or oily) |
| Quantified Difference | Significant extension of shelf-life and reliable solid dosing |
| Conditions | Long-term laboratory storage (0 - 8 °C) |
Ensures reproducible molar dosing in sensitive syntheses and minimizes material loss due to degradation during storage.
Leveraging the C-terminal protection and organic solubility of this compound to seamlessly incorporate heavy iodine atoms into peptide sequences, which is critical for X-ray crystallography phasing or enhancing proteolytic stability in drug design .
Utilizing the ~6.5 pKa of the diiodophenol group to engineer smart peptides that bind selectively in acidic tumor microenvironments (pH 6.0) but release at physiological pH (7.4)[1].
Serving as a highly processable, soluble precursor for controlled deiodination and coupling reactions in medicinal chemistry programs targeting thyroid receptors [2].
Acting as a stable, protected scaffold for isotopic exchange or further functionalization in the creation of radiolabeled diagnostic imaging agents for nuclear medicine .